molecular formula C11H7ClN4S B8081497 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile

Cat. No.: B8081497
M. Wt: 262.72 g/mol
InChI Key: MSEWLXZEPSLLKS-YVMONPNESA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chlorobenzene in the presence of a suitable catalyst under controlled conditions. The reaction conditions often require heating and the use of solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential inhibitor of enzymes or receptors. Research has explored its role in modulating biological pathways and its potential therapeutic effects.

Medicine: In the medical field, this compound has been studied for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide derivatives: These compounds share structural similarities and are used in similar applications.

  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-(4-(trifluoromethyl)phenyl)acetamide: Another related compound with potential biological activity.

Uniqueness: 2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups allows for diverse chemical transformations and applications.

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Properties

IUPAC Name

(Z)-2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S/c12-9-3-1-7(2-4-9)5-8(6-13)10-15-16-11(14)17-10/h1-5H,(H2,14,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEWLXZEPSLLKS-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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